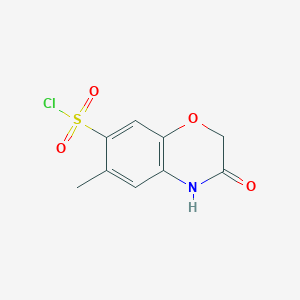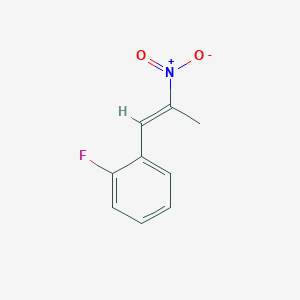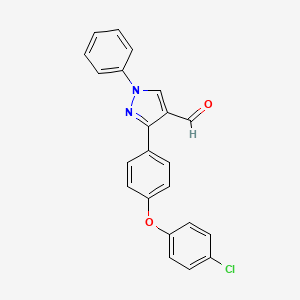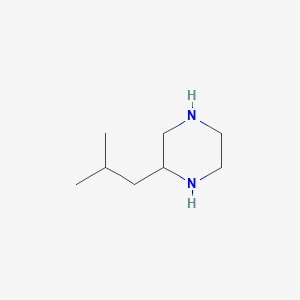
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO4S It is a derivative of benzoxazine, characterized by the presence of a sulfonyl chloride group at the 7th position, a methyl group at the 6th position, and a keto group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride typically involves the reaction of 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The keto group at the 3rd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Hydroxyl Derivatives: Formed by the reduction of the keto group.
Carboxyl Derivatives: Formed by the oxidation of the methyl group.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function. The compound may target specific molecular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-2-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride: Similar structure but with a chlorine atom at the 6th position instead of a methyl group.
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride: Lacks the methyl group at the 6th position.
Uniqueness
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride is unique due to the presence of both a methyl group at the 6th position and a sulfonyl chloride group at the 7th position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H8ClNO4S |
|---|---|
Molekulargewicht |
261.68 g/mol |
IUPAC-Name |
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-2-6-7(15-4-9(12)11-6)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
FBJMHTYNTPHUFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)OCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048231.png)

![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)

![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)






![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)


